molecular formula C18H20FN3O2S2 B4676270 N-(2-ethoxyphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide

N-(2-ethoxyphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No. B4676270
M. Wt: 393.5 g/mol
InChI Key: RYFYMTQNIROJOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is commonly known as EF24 and has been studied extensively for its various properties.

Mechanism of Action

The mechanism of action of EF24 is not fully understood, but it is believed to work by inhibiting various signaling pathways in cells. EF24 has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. Additionally, EF24 has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
EF24 has been found to have various biochemical and physiological effects. It has been found to reduce the levels of various inflammatory cytokines in cells and animals. Additionally, EF24 has been found to reduce the levels of reactive oxygen species in cells, which can cause cellular damage. EF24 has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death.

Advantages and Limitations for Lab Experiments

EF24 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. Additionally, EF24 has been found to have low toxicity in animals, which makes it a good candidate for further research. However, EF24 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal models. Additionally, EF24 has a short half-life in vivo, which can limit its effectiveness.

Future Directions

There are several future directions for research on EF24. One direction is to study its potential applications in treating various types of cancer. Another direction is to study its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of EF24 and to optimize its effectiveness in vivo. Overall, EF24 has shown significant potential in various scientific research applications and warrants further investigation.

Scientific Research Applications

EF24 has shown potential in various scientific research applications. It has been studied extensively for its anti-cancer properties and has been found to inhibit the growth of various cancer cells. EF24 has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in various animal models. Additionally, EF24 has been studied for its neuroprotective properties and has been found to protect against neuronal damage in various animal models.

properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[2-[(4-fluorophenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2S2/c1-2-24-16-6-4-3-5-15(16)20-18(25)22-21-17(23)12-26-11-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFYMTQNIROJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NNC(=O)CSCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-{[(4-fluorobenzyl)sulfanyl]acetyl}hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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